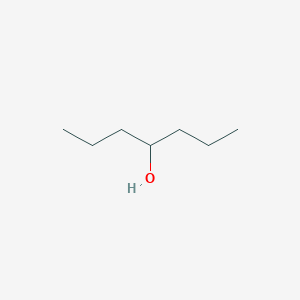

4-Heptanol

説明

特性

IUPAC Name |

heptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBCULSIZWMTFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060429 | |

| Record name | 4-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11102 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

589-55-9 | |

| Record name | 4-Heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Heptanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG7B8091BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-Heptanol from dipropylketone

An In-depth Technical Guide on the Synthesis of 4-Heptanol from Dipropylketone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound via the chemical reduction of dipropylketone (also known as 4-heptanone). The document details the primary synthetic methodologies, including reduction by sodium borohydride and lithium aluminum hydride, as well as catalytic hydrogenation. It offers detailed experimental protocols, comparative data on reagents and reaction conditions, and visual diagrams of the reaction pathway and experimental workflow to facilitate understanding and replication. The content is curated for professionals in the fields of chemical research and drug development, emphasizing practical application, safety, and efficiency.

Introduction

This compound is a secondary alcohol of significant interest in various fields, including its use as a specialty solvent and as an intermediate in the synthesis of more complex organic molecules and pharmaceutical compounds. Its precursor, dipropylketone (4-heptanone), is a symmetrical ketone that can be efficiently converted to the target alcohol through the reduction of its carbonyl group.[1][2][3] The primary and most direct synthetic route is the nucleophilic addition of a hydride ion to the carbonyl carbon.

This guide focuses on the most common and effective methods for achieving this transformation, providing the necessary data and protocols for laboratory application.

Reaction Overview

The conversion of dipropylketone to this compound is a classic example of ketone reduction. The overall reaction involves the addition of two hydrogen atoms across the carbonyl double bond, transforming the carbonyl group (C=O) into a hydroxyl group (-OH).

General Reaction Scheme: (CH₃CH₂CH₂)₂C=O + [H] → (CH₃CH₂CH₂)₂CHOH Dipropylketone → this compound

The source of the reducing agent, denoted as [H], determines the specific methodology, reagents, and reaction conditions.

Core Synthesis Methodologies

The reduction of dipropylketone can be accomplished through several reliable methods. The choice of method often depends on the desired scale, available equipment, cost, and safety considerations. The most prevalent methods are reduction by metal hydrides and catalytic hydrogenation.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[4][5] Its principal advantages are its stability in protic solvents (like alcohols) and its relative safety compared to more powerful hydrides.[5][6] One mole of NaBH₄ can, in theory, reduce four moles of a ketone, as each of the four hydride ions is available for reaction.[5]

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a significantly more potent and less selective reducing agent than NaBH₄.[7][8] It readily reduces not only aldehydes and ketones but also esters, carboxylic acids, and amides.[7][8] Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents and must be used under strictly anhydrous conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF).[5][6]

Catalytic Hydrogenation

This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂).[9][10] The ketone is dissolved in a suitable solvent and exposed to hydrogen gas under pressure in the presence of the catalyst. While highly effective, this method can also reduce other unsaturated functional groups, such as alkenes or alkynes, if present in the molecule.[9] It typically requires specialized equipment like a hydrogenation reactor.[11]

Data Presentation

Quantitative data for the reactant, product, and a comparison of the primary reducing agents are summarized below for clarity and easy reference.

Table 1: Physical and Chemical Properties of Key Compounds

| Property | Dipropylketone (4-Heptanone) | This compound |

| IUPAC Name | Heptan-4-one | Heptan-4-ol |

| Formula | C₇H₁₄O[2][12] | C₇H₁₆O |

| Molar Mass | 114.19 g/mol [2] | 116.20 g/mol |

| Appearance | Colorless liquid[2][13] | Colorless liquid |

| Boiling Point | 144-145 °C[2][14] | ~155-157 °C |

| Density | ~0.817 g/mL[2] | ~0.819 g/mL |

| Solubility | Insoluble in water; soluble in organic solvents.[13] | Slightly soluble in water; soluble in organic solvents. |

Table 2: Comparison of Common Hydride Reducing Agents

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Mild; selective for aldehydes & ketones.[4] | Strong; reduces most carbonyls and carboxyls.[7][8] |

| Solvent System | Protic (Methanol, Ethanol).[5][15] | Aprotic, Anhydrous (Diethyl Ether, THF).[6] |

| Safety | Relatively safe; stable in air and protic solvents.[6] | Highly reactive; pyrophoric in moist air, reacts violently with water.[6] |

| Workup | Simple aqueous workup.[15][16] | Careful, multi-step quenching required.[6][17] |

| Typical Yields | High to excellent (>90%) | Excellent (>95%) |

Experimental Protocols

The following protocols are generalized procedures adapted for the specific based on established methods for ketone reduction.[5][15][16][18]

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction

Materials:

-

Dipropylketone (4-Heptanone)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

3M Hydrochloric Acid (HCl)

-

Diethyl Ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.4 g (0.10 mol) of dipropylketone in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Addition of Reducing Agent: While maintaining the temperature, slowly and portion-wise add 1.0 g (0.026 mol) of sodium borohydride to the stirred solution over 15-20 minutes. Note: Hydrogen gas evolution may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water. Then, slowly add 3M HCl until the solution is slightly acidic (pH ~6) to neutralize any remaining borohydride and hydrolyze the borate ester intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude product is this compound.

-

Purification (Optional): If necessary, the product can be purified by fractional distillation. Collect the fraction boiling at approximately 155-157 °C.

Protocol 2: Synthesis of this compound via Lithium Aluminum Hydride Reduction

Materials:

-

Dipropylketone (4-Heptanone)

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether (Et₂O)

-

Deionized Water (H₂O)

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

-

Reagent Preparation: In the flask, prepare a suspension of 1.2 g (0.032 mol) of LiAlH₄ in 75 mL of anhydrous diethyl ether. Cool this suspension to 0 °C in an ice-water bath.

-

Addition of Ketone: Dissolve 11.4 g (0.10 mol) of dipropylketone in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the ketone solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Workup (Fieser Method): Extreme caution is required during this step. Cool the flask back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

-

1.2 mL of water

-

1.2 mL of 15% aqueous NaOH

-

3.6 mL of water

-

-

Isolation: A granular white precipitate of aluminum salts should form. Stir the mixture for an additional 30 minutes. Filter the mixture through a pad of Celite or anhydrous sodium sulfate, washing the precipitate with several portions of diethyl ether.

-

Drying & Solvent Removal: Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate. Filter and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): Purify via fractional distillation as described in Protocol 1.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

Caption: General reaction pathway for the hydride reduction of dipropylketone.

Caption: Experimental workflow for the synthesis of this compound using NaBH₄.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Heptanone - Wikipedia [en.wikipedia.org]

- 3. Showing Compound 4-Heptanone (FDB008059) - FooDB [foodb.ca]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Ibuprofen - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 4-Heptanone [webbook.nist.gov]

- 13. 4-Heptanone | C7H14O | CID 31246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. DIPROPYL KETONE [chembk.com]

- 15. webassign.net [webassign.net]

- 16. webassign.net [webassign.net]

- 17. adichemistry.com [adichemistry.com]

- 18. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Heptanol (CAS No: 589-55-9). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physical Properties of this compound

This compound, also known as dipropylcarbinol, is a secondary alcohol with a seven-carbon chain.[1] It presents as a colorless to almost colorless clear liquid.[2] Its mild, fruity odor has led to its use in the fragrance industry.[1] The key physical properties of this compound are summarized in the table below.

| Property | Value | Units |

| Molecular Formula | C₇H₁₆O | |

| Molecular Weight | 116.20 | g/mol |

| Melting Point | -42 to -41.5 | °C |

| Boiling Point | 155 to 156 | °C |

| Density (at 20°C) | 0.81 to 0.82 | g/mL |

| Solubility in Water (at 20-25°C) | 4.26 to 4.753 | g/L |

| Refractive Index (at 20°C) | ~1.42 | |

| Flash Point | 48 to 57 | °C |

| LogP (Octanol/Water Partition Coefficient) | 2.22 |

Chemical Properties and Reactivity

This compound exhibits typical reactions of a secondary alcohol, including oxidation, dehydration, and esterification.[1][3] It is a flammable liquid and is incompatible with strong oxidizing agents.[1][4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction.[5] This involves the reaction of a propyl Grignard reagent with butyraldehyde.[6]

Experimental Protocol: Grignard Synthesis of this compound

Materials:

-

Magnesium turnings

-

Propyl bromide

-

Anhydrous diethyl ether

-

Butyraldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. A solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is maintained at a gentle reflux.

-

Reaction with Aldehyde: After the formation of the Grignard reagent is complete, cool the reaction mixture to 0°C in an ice bath. A solution of butyraldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction.

Oxidation to 4-Heptanone

This compound can be oxidized to the corresponding ketone, 4-heptanone, using various oxidizing agents such as pyridinium chlorochromate (PCC).[1][7]

Experimental Protocol: Oxidation of this compound with PCC

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-heptanone.

-

The product can be further purified by distillation.

Caption: A generalized workflow for the oxidation of this compound to 4-heptanone using PCC.

Dehydration to Heptenes

Acid-catalyzed dehydration of this compound yields a mixture of heptene isomers.[1][8] The reaction is typically carried out by heating the alcohol with a strong acid like sulfuric or phosphoric acid.[8]

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Materials:

-

This compound

-

Concentrated sulfuric acid (or 85% phosphoric acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped for distillation, place this compound and a few boiling chips.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Heat the mixture to distill the alkene products as they are formed. Collect the distillate in a receiver cooled in an ice bath.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and distill the final product to obtain the mixture of heptenes.

Caption: A generalized workflow for the acid-catalyzed dehydration of this compound.

Fischer Esterification

This compound can react with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst to form an ester. This is known as the Fischer esterification.[9]

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

Materials:

-

This compound

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Diethyl ether

-

5% aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound, an excess of glacial acetic acid, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

After cooling, dilute the mixture with water and extract the ester with diethyl ether.

-

Wash the organic layer with 5% aqueous sodium bicarbonate solution until the aqueous layer is no longer acidic, then wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation to obtain the crude ester, which can be further purified by fractional distillation.

Caption: A generalized workflow for the Fischer esterification of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the different protons in the molecule, including a characteristic multiplet for the proton on the carbon bearing the hydroxyl group.[10][11] |

| ¹³C NMR | Signals for the seven carbon atoms, with the carbon attached to the hydroxyl group appearing in a distinct region. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3300-3400 cm⁻¹ due to the O-H stretching of the alcohol group, and C-H stretching bands around 2800-3000 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a secondary alcohol. |

Biological and Research Applications

This compound has been investigated for its potential biological activities. Notably, it has been used in studies related to cochlear regeneration.[1] Research has suggested that the application of heptanol can facilitate cellular proliferation in the cochlear lateral wall in animal models, offering insights into potential therapies for hearing loss.[1] However, a specific, well-defined signaling pathway directly involving this compound in this process has not been established in the current scientific literature. It is more likely utilized as a tool in these experimental settings.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] Use in a well-ventilated area and away from ignition sources is essential.[12] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[4] In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][12]

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. fishersci.com [fishersci.com]

- 5. scribd.com [scribd.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. adichemistry.com [adichemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. Video: Boiling Points - Procedure [jove.com]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. agilent.com [agilent.com]

4-Heptanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Heptanol, a secondary alcohol with applications in various scientific and industrial fields. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its interactions with biological systems.

Core Chemical and Physical Properties

This compound, also known as dipropylcarbinol, is a colorless liquid. Its fundamental identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value | Reference |

| CAS Number | 589-55-9 | [1][2] |

| Molecular Formula | C7H16O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Density | 0.817 g/cm³ at 20 °C | |

| Boiling Point | 155-157 °C | |

| Flash Point | 60 °C (140 °F) | |

| Solubility in Water | 1.9 g/L at 20 °C | |

| Refractive Index | 1.421 at 20 °C | |

| Vapor Pressure | 0.8 mmHg at 25 °C |

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of this compound are provided below. These protocols are foundational for laboratory-scale preparation and further derivatization.

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound by the reaction of a propylmagnesium bromide Grignard reagent with butanal.

Materials:

-

Magnesium turnings

-

1-Bromopropane

-

Anhydrous diethyl ether

-

Butanal

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Butanal: Cool the Grignard reagent solution in an ice bath. Add a solution of butanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid with cooling. Transfer the mixture to a separatory funnel. Separate the ethereal layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Oxidation of this compound to 4-Heptanone

This protocol describes the oxidation of this compound to the corresponding ketone, 4-heptanone, using an oxidizing agent such as pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane

-

Silica gel

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend PCC in anhydrous dichloromethane.

-

Addition of Alcohol: Add a solution of this compound in anhydrous dichloromethane to the PCC suspension in one portion.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude 4-heptanone can be purified by distillation.

Biological Interactions and Signaling

While not a primary signaling molecule, this compound can influence cellular processes, notably through its effects on cell membrane properties. Its role as a gap junction inhibitor and a membrane fluidizing agent can indirectly affect signaling pathways that rely on membrane-bound proteins. For instance, alterations in membrane fluidity can impact the clustering and activity of receptors like the epidermal growth factor receptor (EGFR).

Visualizations

The following diagrams illustrate the synthetic pathway to this compound and its subsequent oxidation, as well as a conceptual representation of its effect on cell membrane dynamics.

References

The Enigmatic Presence of 4-Heptanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptanol, a secondary alcohol with the chemical formula C₇H₁₆O, is a volatile organic compound that has been identified as a natural constituent in a variety of plant species. While its presence is documented, quantitative data on its concentration within plant tissues remain elusive in publicly available scientific literature. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in plants, provides a comprehensive overview of the state-of-the-art experimental protocols for the extraction and analysis of this and similar volatile compounds, and visually represents these methodologies through detailed diagrams. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis, physiological role, and potential applications of this compound in plants.

Natural Occurrence of this compound in Plants

This compound has been reported as a volatile component in several plant species across different families. Its role in these plants is not yet fully elucidated but may contribute to their characteristic aroma, defense mechanisms, or act as a semiochemical.

Table 1: Documented Natural Occurrence of this compound in Plant Species

| Plant Species | Family | Common Name | Plant Part(s) | Reference(s) |

| Camellia sinensis | Theaceae | Tea Plant | Leaves | [1] |

| Cedronella canariensis | Lamiaceae | Canary Balm | Aerial Parts | [1] |

| Aspalathus linearis | Fabaceae | Rooibos | Leaves | |

| Capillipedium parviflorum | Poaceae | Scented Top | - |

Experimental Protocols for the Analysis of this compound in Plant Matrices

The analysis of volatile compounds like this compound from complex plant matrices requires sensitive and robust analytical techniques. The following section details the most common methodologies for the extraction, identification, and quantification of such compounds.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

HS-SPME-GC-MS is a widely used, solvent-free technique for the analysis of volatile and semi-volatile organic compounds in various matrices, including plants.

Principle: Volatile compounds are released from the plant material into the headspace of a sealed vial. A fused-silica fiber coated with a stationary phase is exposed to the headspace, where it adsorbs the analytes. The fiber is then transferred to the injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed and separated. The separated compounds are subsequently identified and quantified by a mass spectrometer.

Detailed Protocol (General):

-

Sample Preparation:

-

Fresh or dried plant material (e.g., leaves, flowers) is finely ground.

-

A known amount of the ground material (e.g., 0.5-2.0 g) is placed in a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added for quantification.

-

The vial is hermetically sealed with a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

The vial is incubated at a specific temperature (e.g., 40-80 °C) for a defined period (e.g., 15-60 min) to allow the volatile compounds to equilibrate in the headspace.

-

The SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set extraction time (e.g., 20-60 min).

-

-

GC-MS Analysis:

-

The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the GC.

-

Thermal desorption of the analytes from the fiber occurs in the injector (e.g., at 250 °C).

-

The analytes are separated on a capillary column (e.g., DB-5ms, HP-5ms). The oven temperature is programmed with a specific gradient to achieve optimal separation.

-

The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode.

-

Identification is based on the comparison of mass spectra with spectral libraries (e.g., NIST, Wiley) and retention indices.

-

Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

-

Steam Distillation

Steam distillation is a traditional and effective method for extracting essential oils and other volatile compounds from plant materials.

Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize at a temperature lower than their boiling point. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.

Detailed Protocol (General):

-

Apparatus Setup:

-

A steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a Dean-Stark apparatus or a Florentine flask) are assembled.

-

-

Extraction:

-

The plant material is placed in the distillation flask.

-

Steam is generated and passed through the plant material.

-

The volatile compounds are carried over with the steam.

-

-

Condensation and Separation:

-

The vapor mixture is cooled and condensed in the condenser.

-

The condensate is collected in the collection vessel.

-

Due to their immiscibility, the essential oil and water separate into two layers. The less dense oil is collected from the top.

-

-

Analysis:

-

The collected essential oil can be further analyzed by GC-MS, as described in the previous section, to identify and quantify its components, including this compound.

-

Solvent Extraction

Solvent extraction is another common method for isolating volatile and non-volatile compounds from plant materials.

Principle: The plant material is macerated in a suitable organic solvent. The solvent dissolves the target compounds, which are then separated from the solid plant residue. The solvent is subsequently evaporated to yield a concentrated extract.

Detailed Protocol (General):

-

Sample Preparation:

-

The plant material is dried and finely powdered.

-

-

Extraction:

-

The powdered material is soaked in a selected solvent (e.g., hexane, dichloromethane, ethanol) for a specific period (e.g., 24-72 hours) with or without agitation.

-

Alternatively, a Soxhlet apparatus can be used for continuous extraction.

-

-

Filtration and Concentration:

-

The mixture is filtered to separate the extract from the solid residue.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

-

Analysis:

-

The resulting crude extract is redissolved in a suitable solvent and analyzed by GC-MS for the identification and quantification of this compound.

-

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific information in the scientific literature regarding the biosynthetic pathway of this compound in plants and its involvement in any defined signaling pathways. It is likely produced through the fatty acid or amino acid metabolic pathways, similar to other volatile alcohols. Further research, including isotopic labeling studies and transcriptomic analysis, is required to elucidate its precise biosynthetic origin and physiological function.

Conclusion and Future Directions

This compound is a naturally occurring volatile compound found in a number of plant species. While its presence has been qualitatively confirmed, a significant gap exists in the quantitative understanding of its distribution and concentration in the plant kingdom. The experimental protocols detailed in this guide provide a robust framework for researchers to pursue the quantification of this compound and other plant volatiles. Future research should focus on:

-

Quantitative Surveys: Conducting comprehensive quantitative analyses of this compound across a wider range of plant species.

-

Biosynthetic Pathway Elucidation: Investigating the enzymatic steps and genetic basis of this compound synthesis in plants.

-

Physiological and Ecological Role: Determining the function of this compound in plant defense, pollinator attraction, and other ecological interactions.

-

Potential Applications: Exploring the potential of this compound as a flavor and fragrance compound, a semiochemical for pest management, or a pharmacologically active agent.

By addressing these research questions, a more complete picture of the role of this compound in the intricate chemistry of plants can be developed, potentially unlocking new applications in various scientific and industrial fields.

References

A Technical Guide to Sourcing and Qualifying 4-Heptanol for Research and Drug Development

For researchers, scientists, and professionals in drug development, the procurement of high-quality chemical reagents is a critical foundational step. This guide provides an in-depth overview of 4-Heptanol, including reliable suppliers, available purity grades, and essential experimental protocols for quality verification.

Global Suppliers and Purity Grades of this compound

The availability of this compound spans several chemical suppliers, each offering various purity grades suitable for different research and development needs. The selection of a supplier and grade should be guided by the specific requirements of the intended application, from initial research to more stringent pharmaceutical development phases.

| Supplier | Purity Grade(s) | Notes |

| TCI Chemicals | >97.0% (GC)[1] | Offers a research-grade product with purity determined by Gas Chromatography.[1] |

| Thermo Scientific Chemicals (formerly Acros Organics) | 93%[2] | Provides a standard grade suitable for general laboratory use. |

| Various Suppliers on ChemicalBook | ≥95%, ≥99%[3] | This platform lists multiple suppliers offering a range of purities, including higher-grade options. |

| United Aromatics | Food Grade, Halal | Specifies grades suitable for applications in the flavor and fragrance industry.[4] |

| HPC Standards | Analytical Reference Standard | Provides this compound as a certified reference material for analytical purposes.[5] |

Experimental Protocols for Quality Verification

Independent verification of the purity and identity of this compound is crucial. The following are detailed methodologies for two common analytical techniques: Gas Chromatography (GC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile compounds like this compound by separating components in a mixture.

Methodology:

-

Instrument and Column: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, is suitable for separating alcohols.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity solvent like dichloromethane or ethyl acetate. The concentration should be approximately 1 mg/mL.

-

If using an internal standard for quantification, add a known amount of a suitable standard (e.g., n-octanol) to the sample solution.

-

-

GC Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 200 °C.

-

Hold: Maintain 200 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL.

-

-

Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The retention time of the major peak should be consistent with a known standard of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule. Both ¹H and ¹³C NMR are valuable for the analysis of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

Expected Signals: The ¹H NMR spectrum of this compound will show characteristic signals for the different proton environments. The chemical shifts, splitting patterns (multiplicity), and integrations of these signals should be consistent with the structure of this compound.

-

-

¹³C NMR and DEPT Spectroscopy:

-

Acquisition Parameters:

-

Expected Signals: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the this compound molecule. The DEPT spectra will aid in assigning these signals to the correct carbon types, confirming the carbon skeleton.[8]

-

Workflow for Sourcing and Qualification

The following diagram illustrates a typical workflow for sourcing and qualifying this compound for research and drug development purposes.

Caption: Sourcing and Qualification Workflow for this compound.

References

- 1. This compound | 589-55-9 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C7H16O | CID 11513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 589-55-9 [chemicalbook.com]

- 4. unitedaromatics.com [unitedaromatics.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. azom.com [azom.com]

- 7. magritek.com [magritek.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 4-Heptanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Heptanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are presented to support researchers, scientists, and drug development professionals in the characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Note: Data is predicted and may vary based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | H-4 (CH-OH) |

| ~1.7 | s | 1H | OH |

| ~1.4 | m | 8H | H-2, H-3, H-5, H-6 (CH₂) |

| ~0.9 | t | 6H | H-1, H-7 (CH₃) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

Note: Data is predicted and may vary based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~72 | C-4 (CH-OH) |

| ~39 | C-3, C-5 |

| ~19 | C-2, C-6 |

| ~14 | C-1, C-7 |

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2958, 2931, 2872 | Strong | C-H stretch (alkane) |

| ~1466 | Medium | C-H bend (alkane) |

| ~1118 | Medium | C-O stretch (secondary alcohol) |

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 98 | Low | [M-H₂O]⁺ |

| 73 | High | [CH(OH)CH₂CH₂CH₃]⁺ or [CH(OH)CH₂CH₃]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound is prepared by dissolving approximately 5-10 mg of the neat liquid in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between pulses.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. A single drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the spectrum of the this compound sample is recorded. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

-

Gas Chromatography (GC): The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar DB-5ms column). The GC oven temperature is programmed to ramp up to ensure good separation.

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical relationships and workflows in the spectroscopic analysis of this compound.

4-Heptanol: A Technical Guide to Toxicology and Safety

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicology and safety profile of 4-Heptanol (CAS No. 589-55-9), a secondary alcohol used as a solvent and fragrance ingredient.[1] The information is compiled to assist researchers and professionals in evaluating its safety for various applications.

Executive Summary of Toxicological Profile

This compound exhibits a low order of acute toxicity via oral and dermal routes. It is not a skin irritant but is classified as a substance that causes serious eye irritation.[2] Comprehensive assessments by the Research Institute for Fragrance Materials (RIFM) have concluded that this compound is not expected to be genotoxic.[1] It is readily metabolized by alcohol dehydrogenase to its corresponding ketone, 4-heptanone.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification for this compound:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2] |

Quantitative Toxicological Data

The following tables summarize the available quantitative data for the key toxicological endpoints of this compound.

Table 2.1: Acute Toxicity

| Endpoint | Route | Species | Value (LD50) | Classification | Reference |

| Acute Oral Toxicity | Oral | Rat | > 2000 mg/kg bw | Not Classified | MSDS Estimate |

| Acute Dermal Toxicity | Dermal | Rabbit | > 2000 mg/kg bw | Not Classified | MSDS Estimate |

| Acute Inhalation Toxicity | Inhalation | - | Data not available | Not Classified | - |

| Based on Acute Toxicity Estimate (ATE) data from safety data sheets. No specific experimental LD50 values were identified in the public domain. |

Table 2.2: Irritation Data

| Endpoint | Species | Exposure | Observation Period | Result | Classification | Reference |

| Skin Irritation/Corrosion | Rabbit | 4 hours | 72 hours | Mean score of 0.0 for erythema and edema | Not an irritant | OECD 404 Study |

| Serious Eye Damage/Irritation | Rabbit | Single instillation | 8 days | Highest mean score of 7.3 at 24h; effects resolved by Day 8 | Category 2A Irritant | OECD 405 Study |

Table 2.3: Genotoxicity

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and without S9 | Not expected to be mutagenic | RIFM Assessment[1] |

| In Vitro Chromosome Aberration | Mammalian Cells | With and without S9 | Not expected to be clastogenic | RIFM Assessment[1] |

| Specific study data is not publicly available. Results are based on conclusions from a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM).[1] This is supported by negative genotoxicity results for structural analogs.[3] |

Metabolic Pathway

This compound is a secondary alcohol and is expected to undergo oxidation in the liver. The primary metabolic pathway involves the enzyme alcohol dehydrogenase, which catalyzes its conversion to 4-heptanone.[1]

Experimental Protocols

The toxicological data for this compound and similar chemicals are typically generated following standardized OECD (Organisation for Economic Co-operation and Development) guidelines to ensure reproducibility and regulatory acceptance. The methodologies for the key endpoints are detailed below.

Acute Oral Toxicity (Based on OECD Guideline 420/423)

The acute oral toxicity is assessed to determine the potential for adverse effects from a single oral dose. Modern methods like the Fixed Dose Procedure (OECD 420) or the Acute Toxic Class Method (OECD 423) are used to reduce the number of animals required.

-

Test System: Typically, young adult female rats are used.

-

Procedure: A single dose of the substance is administered by oral gavage. The starting dose is selected based on available data. In a stepwise procedure, a small number of animals are dosed. The outcome of the first group determines the dose for the next group (higher or lower).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.

-

Endpoint: The test allows for classification into one of the GHS categories for acute toxicity without calculating a precise LD50. For substances of low toxicity, a limit test is often performed at 2000 mg/kg. If no mortality or significant toxicity is observed, the LD50 is determined to be greater than this limit.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of 0.5 mL (for liquids) of the undiluted test substance is applied to a small area of clipped skin (approx. 6 cm²). The area is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated skin area serves as a control.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized grading system (0=none, 4=severe).

-

Endpoint: The mean scores for each animal for erythema and edema are calculated. If the mean score is below a certain threshold (e.g., < 2.3 out of 4), the substance is considered a non-irritant.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The test is typically initiated with a single animal. If severe effects are not seen, two additional animals are used.

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. If lesions persist, observations may continue for up to 21 days. The cornea (opacity), iris, and conjunctiva (redness, swelling) are scored according to a standardized grading system.

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded. The substance is classified based on the severity and reversibility of the effects observed. Effects that are not fully reversible within 21 days are considered indicative of serious eye damage (Category 1). Reversible effects are classified as irritation (Category 2).

Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

This in vitro test is used to identify substances that can cause gene mutations.

-

Test System: At least five strains of bacteria (Salmonella typhimurium and Escherichia coli) that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction, typically from rat liver homogenate). This is done using either the plate incorporation or pre-incubation method.

-

Observations: The plates, which lack the essential amino acid, are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow) is counted for each concentration.

-

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control, and if the increase exceeds a defined threshold (e.g., a two-fold increase over the background).

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)

This in vitro test identifies substances that cause structural damage to chromosomes in mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period, both with and without a metabolic activation system (S9). Cells are then treated with a substance (e.g., colcemid) to arrest them in the metaphase stage of cell division.

-

Observations: The cells are harvested, fixed, and stained. Chromosomes from metaphase cells are examined microscopically for structural aberrations (e.g., breaks, gaps, deletions, exchanges).

-

Endpoint: A substance is considered clastogenic if it produces a statistically significant, concentration-dependent increase in the percentage of cells with structural chromosome aberrations compared to the negative control.

References

Thermodynamic Properties of 4-Heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 4-Heptanol (CAS: 589-55-9). The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other reputable sources. This document is intended to serve as a valuable resource for professionals in research, development, and drug formulation where a thorough understanding of the physicochemical properties of excipients and intermediates is crucial.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. These values are essential for a wide range of applications, including process design, safety assessments, and computational modeling.

Table 1: Enthalpy and Heat Capacity

| Property | Value | Units | Phase | Reference(s) |

| Standard Molar Enthalpy of Formation (ΔfH°) | -416.3 ± 0.67 | kJ/mol | Liquid | [1] |

| Standard Molar Enthalpy of Formation (ΔfH°) | -354.8 ± 2.1 | kJ/mol | Gas | [1][2] |

| Molar Heat Capacity (Cp) | 317.6 | J/mol·K | Liquid | [1][3] |

Table 2: Phase Transition Properties

| Property | Value | Units | Reference(s) |

| Boiling Point (Tboil) | 428 ± 2 | K | [1][4][5] |

| Critical Temperature (Tc) | 602.6 ± 0.5 | K | [1][4] |

| Enthalpy of Vaporization (ΔvapH°) | 62.3 ± 0.3 | kJ/mol | [4] |

Table 3: Vapor Pressure

| Temperature (K) | Vapor Pressure (mmHg) |

| 298.15 | 0.792 |

| 337.0 | 15.96 |

Vapor pressure data is estimated and sourced from[6] and[4].

Experimental Protocols

The determination of the thermodynamic properties of this compound involves a variety of precise experimental techniques. Below are detailed methodologies for the key experiments cited in the data tables.

Enthalpy of Formation: Calorimetry

The standard enthalpy of formation of liquid this compound was determined by measuring its enthalpy of hydration.[1] This method involves the use of a calorimeter to measure the heat released or absorbed during the hydration of a precursor alkene to form the alcohol.

Experimental Workflow for Enthalpy of Hydration Measurement

Caption: Workflow for determining the enthalpy of formation via calorimetry.

Heat Capacity: Differential Scanning Calorimetry (DSC)

The molar heat capacity of liquid this compound was measured using Differential Scanning Calorimetry (DSC).[7][8][9][10][11] This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Workflow for Heat Capacity Measurement by DSC

Caption: Workflow for measuring heat capacity using DSC.

Enthalpy of Vaporization and Vapor Pressure: Transpiration Method

The enthalpy of vaporization of this compound was determined from vapor pressure measurements obtained using the transpiration method.[12][13][14] This method involves passing a known volume of an inert gas over the liquid sample at a constant temperature and measuring the mass loss of the sample.

Experimental Workflow for Vapor Pressure Measurement by Transpiration

Caption: Workflow for vapor pressure and enthalpy of vaporization measurement.

Concluding Remarks

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 589-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound, 589-55-9 [thegoodscentscompany.com]

- 7. Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs - TA Instruments [tainstruments.com]

- 8. infinitalab.com [infinitalab.com]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. scholarworks.wmich.edu [scholarworks.wmich.edu]

An In-depth Technical Guide to the Solubility of 4-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Heptanol in a variety of common laboratory solvents. Understanding the solubility of this secondary alcohol is critical for its application in research, chemical synthesis, and pharmaceutical formulation, where it may act as a solvent, intermediate, or potential excipient. This document compiles available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents logical relationships governing its solubility profile.

Core Concepts: Understanding the Solubility of this compound

This compound (C₇H₁₆O) is a seven-carbon secondary alcohol with the hydroxyl group located on the fourth carbon atom. Its molecular structure, featuring a significant nonpolar alkyl chain and a polar hydroxyl group, confers upon it an amphiphilic character. This dual nature is the primary determinant of its solubility behavior, which can be generally predicted by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the overall intermolecular forces at play will dictate the extent to which this compound can be dissolved.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. Much of the available information is qualitative or pertains to heptanol isomers, most commonly 1-heptanol. However, based on its structure and the general principles of solubility, a qualitative and estimated solubility profile can be constructed.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Citation |

| Water | H₂O | 20 | 4.753 | [1] |

Table 2: Qualitative and Estimated Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Example | Chemical Formula | Polarity | Expected Solubility | Rationale |

| Alcohols | Ethanol | C₂H₅OH | Polar Protic | Miscible | The hydroxyl group of this compound can form strong hydrogen bonds with other alcohols. The alkyl chains are also of comparable polarity. |

| Methanol | CH₃OH | Polar Protic | Miscible | Similar to ethanol, hydrogen bonding and compatible polarity lead to miscibility. | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the overall nonpolar character is compatible. |

| Ketones | Acetone | C₃H₆O | Polar Aprotic | Soluble | Acetone's carbonyl group can accept a hydrogen bond, and its moderate polarity allows for good interaction with this compound. |

| Esters | Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Soluble | The ester group can accept hydrogen bonds, and the overall polarity is suitable for dissolving this compound. |

| Hydrocarbons | Hexane | C₆H₁₄ | Nonpolar | Soluble | The long alkyl chain of this compound interacts favorably with the nonpolar hexane via London dispersion forces. |

| Toluene | C₇H₈ | Nonpolar | Soluble | Similar to hexane, the nonpolar aromatic nature of toluene allows for good van der Waals interactions with the nonpolar part of this compound. | |

| Halogenated | Chloroform | CHCl₃ | Moderately Polar | Soluble | Chloroform can act as a hydrogen bond donor to the hydroxyl group of this compound, and its polarity is compatible. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for key experiments to quantify the solubility of a liquid like this compound in various solvents.

Shake-Flask Method for Liquid-Liquid Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a solvent.[2][3][4][5][6]

Objective: To determine the concentration of this compound in a solvent at saturation.

Materials:

-

This compound

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatograph or UV/Vis Spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed, airtight container. The presence of a distinct layer of undissolved this compound is necessary to ensure saturation.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm that two phases are present.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the solvent phase (the saturated solution) using a pipette. It is critical to avoid disturbing the interface and drawing any of the undissolved this compound.

-

To remove any microscopic droplets of the undissolved solute, either centrifuge the aliquot at a high speed or filter it through a chemically inert syringe filter (e.g., PTFE).

-

-

Quantification:

-

Accurately dilute the clear, saturated solvent phase with a known volume of the pure solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

-

Analytical Quantification Methods

Gas chromatography is a highly effective method for separating and quantifying volatile compounds like this compound.[7][8][9]

Principle: The diluted sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized components through a column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. A detector at the end of the column quantifies the amount of each component.

Procedure:

-

Calibration: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Inject each standard into the GC and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, saturated sample into the GC under the same conditions as the standards.

-

Determine the peak area for this compound in the sample.

-

Use the calibration curve to calculate the concentration of this compound in the diluted sample and subsequently in the original saturated solution.

For solvents that are transparent in the UV/Visible range where this compound might absorb (though alcohols have weak chromophores), this method can be used. It is often more applicable if this compound is derivatized to introduce a chromophore.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).[10][11][12][13]

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Calibration: Prepare a series of standard solutions of this compound in the solvent and measure the absorbance of each at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, saturated sample at the same λmax.

-

Use the calibration curve to determine the concentration of this compound.

Logical Relationships in Solubility

The solubility of this compound is governed by a balance of intermolecular forces. A diagrammatic representation can illustrate the factors influencing its solubility in different solvent types.

This diagram illustrates that the polar hydroxyl group of this compound facilitates hydrogen bonding with polar solvents, leading to higher solubility. Conversely, the nonpolar alkyl chain interacts favorably with nonpolar solvents through London dispersion forces. In the case of a highly polar solvent like water, the large nonpolar tail disrupts the strong hydrogen bonding network of water, leading to overall low solubility.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately sized alcohol, with limited aqueous solubility and good solubility in a wide range of organic solvents. While extensive quantitative data is sparse, its solubility can be reliably predicted based on solvent polarity and the principles of intermolecular forces. For applications requiring precise solubility values, the experimental protocols outlined in this guide, such as the shake-flask method coupled with gas chromatography, provide a robust framework for accurate determination. This understanding of this compound's solubility is fundamental for its effective use in scientific research and industrial applications, particularly in the realm of drug development and formulation.

References

- 1. This compound CAS#: 589-55-9 [m.chemicalbook.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. quora.com [quora.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. scielo.br [scielo.br]

- 7. purdue.edu [purdue.edu]

- 8. Gas chromatography of Alcohols [delloyd.50megs.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. mt.com [mt.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

The Historical Trajectory and Initial Characterization of 4-Heptanol: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and initial studies of 4-Heptanol (di-n-propylcarbinol). While the precise moment of its first synthesis remains historically nuanced, this document traces the emergence of synthetic methodologies for secondary alcohols in the 19th century, with a detailed focus on the Guerbet reaction as a pivotal early method for the production of higher, branched alcohols. The guide summarizes the known chemical and physical properties of this compound, presenting quantitative data in structured tables for comparative analysis. Furthermore, it details the experimental protocol for the historically significant Guerbet reaction and includes visualizations of key chemical processes to facilitate a deeper understanding of this secondary alcohol.

Introduction